An In-depth Technical Guide to 2-Chloro-6-phenyl-1-hexene: Structure, Synthesis, and Reactivity
An In-depth Technical Guide to 2-Chloro-6-phenyl-1-hexene: Structure, Synthesis, and Reactivity
This technical guide provides a comprehensive analysis of 2-Chloro-6-phenyl-1-hexene, a molecule of interest for its potential applications in organic synthesis and as a scaffold in drug discovery. While not a commonly cataloged compound, its structure presents a unique combination of reactive functional groups—a terminal alkene, an allylic chloride, and a terminal phenyl group. This guide will deconstruct its chemical identity based on established principles, propose robust synthetic pathways, predict its spectroscopic and physicochemical properties, and explore its reactivity and potential applications for researchers, scientists, and drug development professionals.
IUPAC Nomenclature and Molecular Structure
The name 2-Chloro-6-phenyl-1-hexene is derived from the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2]
-
"-hex-" : Indicates the longest carbon chain contains six carbon atoms.
-
"-1-ene" : Specifies a carbon-carbon double bond between the first and second carbon atoms of the chain.[3][4]
-
"2-Chloro-" : A chlorine atom is attached to the second carbon atom.
-
"6-phenyl-" : A phenyl group (a benzene ring substituent) is attached to thesixth carbon atom.
The numbering of the carbon chain begins at the end closest to the double bond, which is the highest priority functional group in this case.[5]
Caption: Molecular structure of 2-Chloro-6-phenyl-1-hexene.
Predicted Physicochemical and Spectroscopic Properties
The physical and chemical properties of 2-Chloro-6-phenyl-1-hexene are inferred from the known properties of its constituent functional groups: haloalkanes, alkenes, and aromatic hydrocarbons.
Physicochemical Properties
The presence of the polar carbon-chlorine bond and the nonpolar hydrocarbon and phenyl components will dictate the molecule's physical state and solubility.[6][7]
| Property | Predicted Value/Observation | Rationale |
| Molecular Formula | C₁₂H₁₅Cl | Derived from the structure. |
| Molecular Weight | 194.70 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Similar to other substituted haloalkanes and phenylalkanes.[7] |
| Boiling Point | ~250-270 °C | Expected to be significantly higher than 1-hexene (63 °C) due to the increased molecular weight and polarity from the chlorine and phenyl groups.[8][9] |
| Melting Point | < 0 °C | The lack of symmetry and rotational freedom would likely result in a low melting point. |
| Density | ~0.95-1.05 g/mL | Higher than water due to the presence of the chlorine atom. |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ether, chloroform, hexane). | The large nonpolar hydrocarbon and phenyl portions dominate, making it insoluble in water despite the polar C-Cl bond.[7] |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Chloro-6-phenyl-1-hexene. The predicted key spectral features are summarized below.[10]
| Spectroscopy | Predicted Key Signals |
| ¹H NMR | - ~7.2-7.4 ppm (m, 5H) : Protons of the phenyl group. - ~5.0-5.5 ppm (m, 2H) : Vinylic protons at C1 (-CH=CH₂ ). - ~4.5-4.8 ppm (m, 1H) : Allylic proton at C2 (-CH Cl-). - ~2.7 ppm (t, 2H) : Methylene protons at C6 (-CH₂ -Ph). - ~1.5-2.2 ppm (m, 6H) : Methylene protons at C3, C4, and C5. |
| ¹³C NMR | - ~135-140 ppm : Quaternary vinylic carbon at C2. - ~125-130 ppm : Carbons of the phenyl ring. - ~115-120 ppm : Terminal vinylic carbon at C1. - ~60-65 ppm : Carbon bearing the chlorine at C2. - ~30-40 ppm : Carbons of the hexene chain (C3-C6). |
| IR Spectroscopy | - ~3080 cm⁻¹ : C-H stretch for sp² carbons (alkene and aromatic).[11] - ~2850-2960 cm⁻¹ : C-H stretch for sp³ carbons. - ~1640 cm⁻¹ : C=C stretch of the terminal alkene. - ~1600, 1495 cm⁻¹ : C=C stretches of the aromatic ring. - ~700-800 cm⁻¹ : C-Cl stretch. |
| Mass Spectrometry | - Molecular Ion (M⁺) : A peak at m/z 194 and an M+2 peak at m/z 196 with a ratio of approximately 3:1, characteristic of a single chlorine atom. - Fragmentation : Loss of Cl (m/z 159), loss of a benzyl radical (m/z 103), and a prominent peak for the tropylium ion (m/z 91). |
Proposed Synthetic Methodologies
Route 1: Allylic Chlorination of 6-Phenyl-1-hexene
This is a direct approach where the chlorine is introduced in the final step.
Caption: Synthetic workflow for allylic chlorination.
Experimental Protocol:
-
Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-phenyl-1-hexene in carbon tetrachloride (CCl₄).
-
Reagent Addition : Add N-chlorosuccinimide (NCS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction : The mixture is heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup and Purification : After completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-Chloro-6-phenyl-1-hexene.
Causality : This method leverages the stability of the allylic radical intermediate formed by hydrogen abstraction from the C3 position. However, this reaction can sometimes lead to a mixture of products, including the thermodynamically more stable internal alkene isomer through allylic rearrangement.
Route 2: Grignard Coupling followed by Chlorination
This multi-step synthesis offers greater control over the final structure.
Caption: Key reactive sites and potential transformations.
Reactivity of the Alkene
The terminal double bond is susceptible to a variety of electrophilic addition reactions. [12]This allows for the introduction of a wide range of functional groups at the C1 and C2 positions. [13]Terminal alkenes are generally more reactive than internal alkenes, making this site a prime target for chemical modification. [14]
Reactivity of the Allylic Chloride
The chlorine at the C2 position is an allylic halide, which makes it significantly more reactive towards nucleophilic substitution (Sₙ2) reactions than a typical alkyl chloride. [15][16][17]This enhanced reactivity is due to the stabilization of the transition state through conjugation with the adjacent π-system of the double bond. This allows for the facile introduction of nucleophiles such as amines, alcohols, and thiols at this position.
Applications in Drug Discovery and Synthesis
The unique combination of functional groups in 2-Chloro-6-phenyl-1-hexene makes it a potentially valuable building block in medicinal chemistry and complex molecule synthesis. [18][19][20]
-
Scaffold for Libraries : The two distinct reactive sites allow for orthogonal functionalization, making it an ideal scaffold for creating diverse chemical libraries for high-throughput screening.
-
Intermediate for Complex Molecules : The phenyl group can be further functionalized, and the alkene and chloride can be used to build more complex carbon skeletons.
-
Bioactive Potential : The presence of a phenyl group and a reactive chloride suggests potential for interactions with biological targets. Many drug molecules contain phenyl and alkyl halide moieties.
Safety and Handling
As a chlorinated hydrocarbon, 2-Chloro-6-phenyl-1-hexene should be handled with appropriate safety precautions. [21]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be done in a well-ventilated fume hood. [22][23]* Inhalation and Contact : Avoid inhalation of vapors and contact with skin and eyes. Chlorinated hydrocarbons can be toxic and irritating. [24]* Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. [25]* Disposal : Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
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